molecular formula C9H7ClF3N3O2 B3035635 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide CAS No. 338396-82-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide

Cat. No.: B3035635
CAS No.: 338396-82-0
M. Wt: 281.62 g/mol
InChI Key: ZVTNGAAYTVXHQT-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with a malonamide moiety

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

While the mechanism of action for “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide” is not available, a related compound, “2-Chloro-5-(trifluoromethyl)phenol”, is used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition .

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide” are not available, the related compound “2,3-Dichloro-5-(trifluoromethyl)pyridine” is reported as an intermediate of herbicide , suggesting potential applications in the development of new herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide typically involves the halogenation of pyridine derivatives followed by the introduction of the malonamide group. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with malonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzonitrile

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide is unique due to the presence of both a chloro and trifluoromethyl group on the pyridine ring, along with the malonamide moiety.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3O2/c10-4-1-3(9(11,12)13)2-16-6(4)5(7(14)17)8(15)18/h1-2,5H,(H2,14,17)(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTNGAAYTVXHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 5
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]malonamide

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